An In-depth Technical Guide to 4-(4-Aminophenyl)-3-morpholinone-d4
An In-depth Technical Guide to 4-(4-Aminophenyl)-3-morpholinone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Aminophenyl)-3-morpholinone-d4 is a deuterated analog of 4-(4-aminophenyl)-3-morpholinone, a critical intermediate in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban.[1] The strategic incorporation of deuterium (B1214612) atoms into the phenyl ring of this molecule provides a valuable tool for various applications in drug metabolism and pharmacokinetic (DMPK) studies. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-(4-aminophenyl)-3-morpholinone-d4, with a focus on its role in the development of Rivaroxaban.
Chemical Structure and Properties
The chemical structure of 4-(4-Aminophenyl)-3-morpholinone-d4 is characterized by a morpholinone ring attached to a deuterated aminophenyl group. The deuterium atoms are specifically located on the aromatic ring, replacing four hydrogen atoms.
Table 1: Physicochemical Properties of 4-(4-Aminophenyl)-3-morpholinone-d4 and its Non-Deuterated Analog
| Property | 4-(4-Aminophenyl)-3-morpholinone-d4 | 4-(4-Aminophenyl)-3-morpholinone |
| CAS Number | 1329837-80-0 (representative) | 438056-69-0[2][3][4] |
| Molecular Formula | C₁₀H₈D₄N₂O₂ | C₁₀H₁₂N₂O₂[2][3][4] |
| Molecular Weight | 196.25 g/mol (approx.) | 192.21 g/mol [2][3][4] |
| IUPAC Name | 4-(4-aminophenyl-2,3,5,6-d4)-3-morpholinone | 4-(4-aminophenyl)morpholin-3-one[3] |
| Melting Point | Not explicitly reported | 171.0 to 175.0 °C[2] |
| Boiling Point | Not explicitly reported | 502.3±45.0 °C (Predicted)[2][5] |
| Solubility | Not explicitly reported | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] Slightly soluble in DMSO and Methanol (heated).[2][5] |
| Appearance | Not explicitly reported | White to Light Brown Solid[2] |
| InChI Key | MHCRLDZZHOVFEE-UHFFFAOYSA-N (for non-deuterated) | MHCRLDZZHOVFEE-UHFFFAOYSA-N[3] |
Role in Rivaroxaban Synthesis
4-(4-Aminophenyl)-3-morpholinone is a pivotal intermediate in the industrial synthesis of Rivaroxaban. The following diagram illustrates a common synthetic pathway to Rivaroxaban, highlighting the central role of this intermediate.
Caption: Synthetic pathway of Rivaroxaban featuring 4-(4-Aminophenyl)-3-morpholinone.
Experimental Protocols
1. Proposed Synthesis of 4-(4-Nitrophenyl-2,3,5,6-d4)-3-morpholinone (Deuterated Precursor)
A common method for introducing deuterium into an aromatic ring is through acid-catalyzed hydrogen-deuterium exchange.
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Materials: 4-(4-Nitrophenyl)-3-morpholinone, deuterated sulfuric acid (D₂SO₄), deuterium oxide (D₂O).
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Procedure:
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4-(4-Nitrophenyl)-3-morpholinone is dissolved in a solution of deuterated sulfuric acid and deuterium oxide.
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The reaction mixture is heated to an elevated temperature (e.g., 100-150 °C) in a sealed vessel for a prolonged period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium exchange on the phenyl ring.
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The reaction progress is monitored by ¹H NMR spectroscopy to determine the extent of deuteration.
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Upon completion, the reaction mixture is cooled and carefully neutralized with a base (e.g., sodium carbonate solution).
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The deuterated product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure to yield 4-(4-nitrophenyl-2,3,5,6-d4)-3-morpholinone.
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2. Synthesis of 4-(4-Aminophenyl-2,3,5,6-d4)-3-morpholinone
The reduction of the nitro group to an amine is a standard transformation in organic synthesis.
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Materials: 4-(4-Nitrophenyl-2,3,5,6-d4)-3-morpholinone, palladium on carbon (Pd/C, 10%), a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate), and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
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Procedure:
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4-(4-Nitrophenyl-2,3,5,6-d4)-3-morpholinone is dissolved in the chosen solvent in a reaction vessel.
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A catalytic amount of Pd/C is added to the solution.
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The reaction mixture is subjected to a hydrogen atmosphere (typically at a pressure of 1-5 bar) or treated with a hydrogen donor.
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The reaction is stirred at room temperature or slightly elevated temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, the catalyst is removed by filtration through a pad of celite.
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The filtrate is concentrated under reduced pressure to afford the crude 4-(4-aminophenyl-2,3,5,6-d4)-3-morpholinone.
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The product can be further purified by recrystallization or column chromatography.
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Logical Workflow for Synthesis
The following diagram outlines the logical workflow for the proposed synthesis of 4-(4-Aminophenyl)-3-morpholinone-d4.
Caption: Proposed synthetic workflow for 4-(4-Aminophenyl)-3-morpholinone-d4.
Conclusion
4-(4-Aminophenyl)-3-morpholinone-d4 is a valuable isotopically labeled compound that plays a significant role in the pharmaceutical industry, particularly in the development and analysis of Rivaroxaban. Its synthesis, while not explicitly detailed in readily available literature, can be achieved through established deuteration and reduction methodologies. This guide provides a foundational understanding of its chemical properties, its importance as a synthetic intermediate, and a practical framework for its preparation, serving as a valuable resource for researchers and professionals in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE | 438056-69-0 [chemicalbook.com]
- 3. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE CAS#: 438056-69-0 [m.chemicalbook.com]
